molecular formula C21H21N3O B11150636 (2E)-3-(4-butoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

(2E)-3-(4-butoxyphenyl)-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

Cat. No.: B11150636
M. Wt: 331.4 g/mol
InChI Key: DKRQQDYFZIVIBV-SAPNQHFASA-N
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Description

(2E)-3-(4-BUTOXYPHENYL)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE is an organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a butoxyphenyl group and a methylbenzodiazole moiety, connected by a propenenitrile linker.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-BUTOXYPHENYL)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Butoxyphenyl Group: The butoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a butoxyphenyl halide reacts with the benzodiazole core.

    Formation of the Propenenitrile Linker: The final step involves the formation of the propenenitrile linker through a Knoevenagel condensation reaction between the benzodiazole derivative and an appropriate nitrile compound in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the butoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are used under conditions such as heating or the presence of a catalyst.

Major Products:

    Oxidation Products: Phenolic derivatives and quinones.

    Reduction Products: Amines and other reduced forms of the nitrile group.

    Substitution Products: Various substituted benzodiazole and butoxyphenyl derivatives.

Scientific Research Applications

(2E)-3-(4-BUTOXYPHENYL)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of (2E)-3-(4-BUTOXYPHENYL)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

  • (2E)-3-(4-METHOXYPHENYL)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE
  • (2E)-3-(4-ETHOXYPHENYL)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE
  • (2E)-3-(4-PROPOXYPHENYL)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE

Uniqueness: The uniqueness of (2E)-3-(4-BUTOXYPHENYL)-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE lies in its butoxyphenyl group, which imparts distinct physicochemical properties compared to its methoxy, ethoxy, and propoxy analogs. This difference can influence its solubility, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

(E)-3-(4-butoxyphenyl)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile

InChI

InChI=1S/C21H21N3O/c1-3-4-13-25-18-11-9-16(10-12-18)14-17(15-22)21-23-19-7-5-6-8-20(19)24(21)2/h5-12,14H,3-4,13H2,1-2H3/b17-14+

InChI Key

DKRQQDYFZIVIBV-SAPNQHFASA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2C

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2C

Origin of Product

United States

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